An In-depth Technical Guide to 2,7-Dichloro-3-phenylquinoline (CAS 59412-14-5)
An In-depth Technical Guide to 2,7-Dichloro-3-phenylquinoline (CAS 59412-14-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,7-dichloro-3-phenylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule, this document synthesizes information from direct sources where possible and draws logical, experience-based inferences from closely related analogs to present a holistic and practical resource for researchers.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functionalities, leading to a wide spectrum of biological activities, including antimalarial, anticancer, antiviral, antibacterial, and anti-inflammatory properties[1]. The introduction of halogen atoms, such as chlorine, and aryl groups, such as a phenyl ring, onto the quinoline core significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. These modifications are critical for tuning the compound's reactivity and its interaction with biological targets. 2,7-Dichloro-3-phenylquinoline, with its specific substitution pattern, represents a promising, yet underexplored, building block for the development of novel chemical entities.
Physicochemical and Spectroscopic Properties
While experimental data for 2,7-dichloro-3-phenylquinoline is not extensively documented, we can predict its core properties based on its structure and data from analogous compounds.
Table 1: Core Properties of 2,7-Dichloro-3-phenylquinoline
| Property | Value/Information | Source/Basis |
| CAS Number | 59412-14-5 | P&S Chemicals[2] |
| Molecular Formula | C₁₅H₉Cl₂N | P&S Chemicals[2] |
| IUPAC Name | 2,7-Dichloro-3-phenylquinoline | P&S Chemicals[2] |
| Molecular Weight | 274.1 g/mol | PubChem (Computed for 2,6-dichloro-4-phenylquinoline)[3] |
| Appearance | Expected to be a solid at room temperature. | Inference from related solid quinoline derivatives. |
| Solubility | Predicted to have limited solubility in water but good solubility in organic solvents like ethanol, dichloromethane, and DMSO. | Based on solubility data for 5,7-Dichloro-8-hydroxyquinoline[4]. |
| Melting Point | Not available. | No direct experimental data found. |
Predicted Spectroscopic Characteristics
Predicting the spectroscopic signature is crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline core and the phenyl ring. The protons on the dichlorinated ring will likely appear as a set of doublets and a singlet, while the phenyl protons will present as multiplets. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule, assuming no coincidental overlap. The carbons attached to the chlorine atoms (C2 and C7) and the nitrogen atom will be significantly deshielded and appear at higher chemical shifts.
-
Mass Spectrometry: The mass spectrum will be characterized by a molecular ion peak (M+) and isotopic peaks (M+2, M+4) typical for a molecule containing two chlorine atoms, with a characteristic intensity ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system, as well as C-H stretching and bending modes for the aromatic rings. C-Cl stretching vibrations would be observed in the fingerprint region.
Synthesis of the 2,7-Dichloro-3-phenylquinoline Core
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from commercially available precursors. The key steps would involve the formation of the quinoline ring system, followed by the introduction of the chloro substituents.
Caption: Proposed synthetic pathway for 2,7-dichloro-3-phenylquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualization based on similar syntheses, such as the one for 4,7-dichloroquinoline[5]. It serves as a starting point for experimental design and would require optimization.
Step 1: Synthesis of the Hydroxyquinoline Intermediate
-
Reaction Setup: In a round-bottom flask, combine m-chloroaniline and ethyl benzoylacetate in equimolar amounts.
-
Condensation: Heat the mixture, with stirring, to facilitate the condensation reaction and removal of ethanol. This forms the anilinoacrylate intermediate.
-
Rationale: This acid-catalyzed condensation is a standard method for forming the enamine intermediate necessary for cyclization.
-
-
Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A and heat to approximately 250°C.
-
Rationale: The high temperature induces an intramolecular Friedel-Crafts-type cyclization to form the quinoline ring system.
-
-
Isolation: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The product is the 4-hydroxy-7-chloro-3-phenylquinolin-2(1H)-one.
Step 2: Dichlorination of the Quinoline Core
-
Reaction Setup: Suspend the dried hydroxyquinoline intermediate in an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux under anhydrous conditions.
-
Rationale: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro substituents.
-
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel to yield the target compound, 2,7-dichloro-3-phenylquinoline.
Chemical Reactivity and Potential for Derivatization
The reactivity of 2,7-dichloro-3-phenylquinoline is dominated by the two chlorine substituents on the electron-deficient quinoline ring, making it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C2 and C7 positions are susceptible to displacement by a variety of nucleophiles. The C2 position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen.
Caption: General scheme for nucleophilic substitution at the C2 position.
-
Reaction with Amines: Primary and secondary amines are expected to readily displace the C2 chlorine, providing access to a wide range of 2-amino-7-chloro-3-phenylquinoline derivatives. These derivatives are of particular interest in drug discovery, as the amino group can serve as a handle for further functionalization or as a key pharmacophoric element.
-
Reaction with Alcohols/Phenols: Alkoxides and phenoxides can act as nucleophiles to form ether linkages at the C2 position.
-
Reaction with Thiols: Thiolates can be used to introduce sulfur-containing functional groups, leading to thioether derivatives.
The relative reactivity of the C2 and C7 positions can likely be controlled by modulating reaction conditions such as temperature, solvent, and the nature of the nucleophile, allowing for selective functionalization.
Potential Applications in Drug Development
The 2,7-dichloro-3-phenylquinoline scaffold is a promising starting point for the development of new therapeutic agents.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, such as protein kinases and topoisomerases[6]. The specific substitution pattern of this molecule could lead to novel inhibitors of these targets. The cytotoxic activity observed for the related 3-chloro-3-phenylquinoline-2,4-dione against cancer cell lines supports this potential[7].
-
Antimalarial Drugs: The 7-chloroquinoline core is famously found in the antimalarial drug chloroquine. The development of new derivatives is a key strategy to combat drug-resistant strains of malaria.
-
Antiviral and Antibacterial Agents: The quinoline scaffold is also present in various compounds with demonstrated antiviral and antibacterial efficacy[1].
Safety and Handling
Specific toxicology data for 2,7-dichloro-3-phenylquinoline is not available. However, based on GHS classifications for structurally similar compounds like 2,6-dichloro-4-phenylquinoline, it should be handled with care.
Predicted Hazards:
-
Causes skin irritation (H315)[3].
-
Causes serious eye irritation (H319)[3].
-
May cause respiratory irritation (H335)[3].
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2,7-Dichloro-3-phenylquinoline (CAS 59412-14-5) is a chemical scaffold with considerable, yet largely untapped, potential. While direct experimental data is sparse, a comprehensive analysis of related compounds allows for robust predictions of its physicochemical properties, reactivity, and biological potential. Its susceptibility to nucleophilic aromatic substitution makes it a versatile building block for creating diverse libraries of novel compounds, particularly for applications in drug discovery. This guide provides a foundational understanding and a practical framework for researchers looking to explore the chemistry and therapeutic applications of this promising molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.
References
-
Alprazolam - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
2-chloro-7-methyl-3-phenylquinoline - ChemSynthesis. (2025). Retrieved February 5, 2026, from [Link]
-
2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
2-Phenylquinoline | C15H11N | CID 71545 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
3-Phenylquinoline | C15H11N | CID 282849 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
4,7-Dichloro-1-phenylquinolin-2-one | C15H9Cl2NO | CID 162518406 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
2,7-Dichloro-3-phenylquinoline | P&S Chemicals. (n.d.). Retrieved February 5, 2026, from [Link]
- Aboelnaga, A., & El-Sayed, W. A. (2018). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 8(1), 1-13.
-
Molecular Modeling of 3-chloro-3-phenylquinoline-2,4-dione, Crystal Structure and Cytotoxic Activity for developments in a potential new drug. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
- Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Prolifer
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as. (n.d.).
- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry.
-
11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2023). Retrieved February 5, 2026, from [Link]
- CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents. (n.d.).
- The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. (2015).
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 5, 2026, from [Link]
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
- Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. (n.d.). MDPI.
- Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). New Journal of Chemistry (RSC Publishing).
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
-
7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. (n.d.). Retrieved February 5, 2026, from [Link]
- Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). Letters in Applied NanoBioScience.
-
5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. (n.d.). Retrieved February 5, 2026, from [Link]
-
1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
- 7-Methoxy-2-phenylquinoline-3-carbaldehyde. (n.d.).
- 2,3-DIPHENYLQUINOXALINE(1684-14-6) 1H NMR spectrum. (n.d.). ChemicalBook.
-
2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dichloro-4-phenylquinoline | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112194589A - Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
